molecular formula C13H13BrClNO B3252257 4-(Benzyloxy)-3-bromoaniline hydrochloride CAS No. 215113-01-2

4-(Benzyloxy)-3-bromoaniline hydrochloride

Cat. No.: B3252257
CAS No.: 215113-01-2
M. Wt: 314.6 g/mol
InChI Key: UZLUVEXKEONRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-bromoaniline hydrochloride, also known as 4-Aminophenyl benzyl ether hydrochloride, is an organic compound used in chemical synthesis . It has a linear formula of C6H5CH2OC6H4NH2 · HCl and a molecular weight of 235.71 .

Scientific Research Applications

  • Chemical Synthesis and Analysis : Türkoğlu & Cinar (2017) utilized 4-(benzyloxy)-3-bromoaniline hydrochloride in the synthesis of novel formazan derivatives, exploring their absorption properties in different solvents. This study highlights the compound's utility in synthesizing novel chemical entities with potential applications in material science and photophysical studies (Türkoğlu & Cinar, 2017).

  • Building Blocks for Pharmaceuticals and Agrochemicals : Verdelet et al. (2011) developed a method for synthesizing 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, using them as building blocks for pharmaceutical and agrochemical products. This demonstrates the compound's significance in the creation of biologically active compounds (Verdelet et al., 2011).

  • Synthesis of Radiopharmaceuticals : Desai et al. (2000) employed this compound in the efficient synthesis of N-hydroxy-N-[4-3H]phenyloctanediamide, a compound with potential applications in medical imaging and diagnostics (Desai et al., 2000).

  • Organoselenium Chemistry : Shaaban et al. (2022) synthesized organoselenium-based compounds using this compound, contributing to research in organoselenium chemistry and potential pharmaceutical applications (Shaaban et al., 2022).

  • Fungitoxicity in Agriculture : Sandhar, Sharma, & Manrao (2008) explored the fungitoxic properties of aldimines and 4-thiazolidinones derived from 4-bromoaniline, indicating potential agricultural applications for controlling fungal infections in crops (Sandhar et al., 2008).

  • Antimicrobial Properties : El-Hashash et al. (2011) investigated the antimicrobial potential of quinazolinone derivatives synthesized using 4-bromoaniline, highlighting its role in developing new antimicrobial agents (El-Hashash et al., 2011).

  • Catalysis and Kinetics : Brahmayya & Wang (2016) conducted a kinetic study on the benzyloxylation of p-bromotoluene, demonstrating the utility of 4-benzyloxy toluene in catalysis and chemical reaction kinetics (Brahmayya & Wang, 2016).

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-bromoaniline hydrochloride is not explicitly mentioned in the available resources. It’s primarily used as a building block in chemical synthesis .

Properties

IUPAC Name

3-bromo-4-phenylmethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO.ClH/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLUVEXKEONRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215113-01-2
Record name 4-(benzyloxy)-3-bromoaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-bromoaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-bromoaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-bromoaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-bromoaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-bromoaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-bromoaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.